3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
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Overview
Description
The compound “3-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide” is a derivative of tetrahydrobenzo[d]thiazole . It is a light brown solid with a yield of 76% .
Synthesis Analysis
The synthesis of this compound involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR (KBr) ν max of this compound is 3370.58, 1414.54, 1603.84, 2946.17 cm −1 . The 1 H NMR (Acetone- d6, 400 MHz) δ is 10.53 (1H, s, OH), 8.53 (1H, s, HN–N=CH–), 8.19 (1H, s, HN–N=CH–),7.54–7.56 (2H, d, J = 8.0 Hz, 2ArH), 6.74–6.76 (2H, d, J = 8.4 Hz, 2ArH), 2.90–2.92 (2H, m, CH 2), 2.68–2.70 (2H, m, CH 2 CH 2 CH 3), 2.63–2.65 (2H, m, CH 2 CH 2 CH 3), 1.63–1.70 (6H, m, 3CH 2), 0.85–0.88 (3H, t, J = 7.2 Hz, CH 2 CH 2 CH 3) ppm .Chemical Reactions Analysis
The chemical reactivity of this compound can be analyzed by studying its reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical and Chemical Properties Analysis
This compound is a light brown solid with a yield of 76% . The melting point is between 210–212°C . The MS (ESI) m/z (%) is 366 (M +, 100) .Scientific Research Applications
Antibacterial Agents
Research by Palkar et al. (2017) discusses the design and synthesis of novel compounds related to 3-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide, with a focus on antibacterial properties. This study highlights the potential of these compounds, particularly in combating bacterial infections like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel derivatives related to the compound , exploring their potential as anti-inflammatory and analgesic agents. The study showed significant inhibition of cyclooxygenase-2 (COX-2), with promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antitumor Agents
Stevens et al. (1984) explored the synthesis of compounds similar to 3-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide, investigating their antitumor properties. This research suggests the potential of these compounds in cancer therapy, particularly in treating leukemia (Stevens et al., 1984).
Heterocyclic Synthesis
Mohareb et al. (2004) focused on the synthesis of heterocyclic compounds, including derivatives of the compound . This research contributes to the broader field of organic chemistry, especially in the synthesis of complex heterocyclic structures (Mohareb et al., 2004).
Synthesis of Antitumour Drug Temozolomide
Wang et al. (1997) discussed a synthetic route to temozolomide, a significant antitumor drug, using a precursor related to 3-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide. This highlights the compound's role in synthesizing clinically important drugs (Wang et al., 1997).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazoles, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to active sites, thereby modulating the target’s activity .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, often by inhibiting or activating enzymes that play key roles in these pathways .
Pharmacokinetics
The bioavailability of similar compounds is often influenced by factors such as solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular level, often by modulating the activity of their targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often influence the action of similar compounds .
Properties
IUPAC Name |
3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-7-6-9(17-15-7)11(16)14-12-13-8-4-2-3-5-10(8)18-12/h6H,2-5H2,1H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPQWHSGIMVJMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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